molecular formula C11H23N3O B15058708 (S)-1-(2-Morpholinoethyl)piperidin-3-amine

(S)-1-(2-Morpholinoethyl)piperidin-3-amine

Cat. No.: B15058708
M. Wt: 213.32 g/mol
InChI Key: ABFKXZHGLYVTGS-NSHDSACASA-N
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Description

(S)-1-(2-Morpholinoethyl)piperidin-3-amine is a chiral compound that features a piperidine ring substituted with a morpholinoethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Morpholinoethyl)piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and morpholine.

    Formation of Intermediate: The piperidine ring is functionalized to introduce the morpholinoethyl group. This can be achieved through nucleophilic substitution reactions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Morpholinoethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Morpholinoethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Influence on biochemical pathways that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Morpholinoethyl)piperidin-3-amine: The enantiomer of the compound with potentially different biological activities.

    N-Methylmorpholine: A structurally related compound with different functional groups.

    Piperidine Derivatives: Other piperidine-based compounds with varying substituents.

Uniqueness

(S)-1-(2-Morpholinoethyl)piperidin-3-amine is unique due to its specific chiral configuration and the presence of both piperidine and morpholine moieties, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

(3S)-1-(2-morpholin-4-ylethyl)piperidin-3-amine

InChI

InChI=1S/C11H23N3O/c12-11-2-1-3-14(10-11)5-4-13-6-8-15-9-7-13/h11H,1-10,12H2/t11-/m0/s1

InChI Key

ABFKXZHGLYVTGS-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CCN2CCOCC2)N

Canonical SMILES

C1CC(CN(C1)CCN2CCOCC2)N

Origin of Product

United States

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